molecular formula C16H20N2O2 B2398171 N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethylphenoxy)propanamide CAS No. 1252203-01-2

N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethylphenoxy)propanamide

Cat. No.: B2398171
CAS No.: 1252203-01-2
M. Wt: 272.348
InChI Key: ZLFDRZJTRCVSOG-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethylphenoxy)propanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a cyclopropyl group, a cyanomethyl group, and a dimethylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethylphenoxy)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyanomethyl group: This can be achieved by reacting a suitable precursor with cyanide sources under basic conditions.

    Introduction of the cyclopropyl group: Cyclopropylation can be performed using cyclopropyl halides in the presence of strong bases.

    Attachment of the dimethylphenoxy moiety: This step involves the reaction of a dimethylphenol derivative with an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyanomethyl group, using reagents like alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethylphenoxy)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethylphenoxy)propanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-3-(3,4-dimethylphenoxy)-N-methylpropanamide
  • 2-(3,4-Dimethylphenoxy)propanamide

Uniqueness

N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethylphenoxy)propanamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-12-3-6-15(11-13(12)2)20-10-7-16(19)18(9-8-17)14-4-5-14/h3,6,11,14H,4-5,7,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFDRZJTRCVSOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCC(=O)N(CC#N)C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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